molecular formula C13H10BrNO B1361360 Phenol, o-(p-bromophenylformimidoyl)- CAS No. 886-34-0

Phenol, o-(p-bromophenylformimidoyl)-

Cat. No. B1361360
CAS RN: 886-34-0
M. Wt: 276.13 g/mol
InChI Key: VWAMOQWOPYDCQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of phenolic compounds like BPFI involves various methods. For instance, the use of MCPBA achieves a mild and highly efficient synthesis of phenols from arylboronic acids in an aqueous solution at room temperature .


Molecular Structure Analysis

The molecular structure of BPFI consists of a phenol group attached to a bromophenylformimidoyl group. The InChI representation of the molecule is InChI=1S/C13H10BrNO/c14-11-5-7-12 (8-6-11)15-9-10-3-1-2-4-13 (10)16/h1-9,16H .


Chemical Reactions Analysis

Phenolic compounds like BPFI are very reactive towards electrophilic aromatic substitution . They can undergo oxidation to form quinones .


Physical And Chemical Properties Analysis

Phenolic compounds are known for their ability to form hydrogen bonds due to the presence of the O-H bond in the phenol group . This property contributes to their reactivity and biological activity .

Scientific Research Applications

Role in Plant Physiology and Stress Response

Phenolic compounds, including Phenol, o-(p-bromophenylformimidoyl)-, play a crucial role in plant physiology. They are involved in various developmental processes such as cell division, hormonal regulation, and photosynthesis. Under stress conditions like drought, salinity, or extreme temperatures, plants increase the synthesis of phenolic compounds. This response helps in coping with environmental stresses by scavenging harmful reactive oxygen species (Sharma et al., 2019).

Biochemical and Molecular Mechanisms in Plants

The activation of the phenylpropanoid biosynthetic pathway in plants under abiotic stress conditions leads to the accumulation of phenolic compounds. These compounds, including Phenol, o-(p-bromophenylformimidoyl)-, are vital for plant stress tolerance. Their roles extend to biochemical and molecular mechanisms related to environmental adaptation and survival (Sharma et al., 2019).

Estrogenicity and Environmental Health Impact

In environmental health studies, Phenol, o-(p-bromophenylformimidoyl)-, has been examined for its estrogenic properties. Its impact on endocrine systems through interaction with estrogen receptors is of significant interest, especially in the context of its presence in human tissues and its potential as a pseudoestrogen (Meerts et al., 2001).

Application in Immunoassays

Phenol derivatives, including Phenol, o-(p-bromophenylformimidoyl)-, enhance the chemiluminescence in certain biochemical reactions. This property is utilized in immunoassays for sensitive detection of biological substances. The enhanced light emission from these reactions facilitates more accurate and sensitive assays in clinical diagnostics (Thorpe et al., 1985).

Antioxidant and Health Effects

Phenolic compounds are known for their antioxidant properties and potential beneficial health effects. Phenol, o-(p-bromophenylformimidoyl)-, as part of this group, may contribute to reducing the risk of health disorders related to oxidative stress. Its application in food preservation and therapeutic contexts is also significant (Shahidi & Ambigaipalan, 2015).

Safety And Hazards

Phenol is toxic and its vapors are corrosive to the skin, eyes, and respiratory tract . It is classified as having acute toxicity when swallowed, in contact with skin, or if inhaled. It also causes severe skin burns and eye damage, and is suspected of causing genetic defects .

Future Directions

Phenolic compounds have drawn increasing attention due to their potent antioxidant properties and their marked effects in the prevention of various oxidative stress-associated diseases such as cancer . The identification and development of phenolic compounds or extracts from different plants have become a major area of health- and medical-related research .

properties

IUPAC Name

2-[(4-bromophenyl)iminomethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO/c14-11-5-7-12(8-6-11)15-9-10-3-1-2-4-13(10)16/h1-9,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWAMOQWOPYDCQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00419774, DTXSID601282790
Record name 2,4-Cyclohexadien-1-one, 6-[[(4-bromophenyl)amino]methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00419774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[[(4-Bromophenyl)imino]methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601282790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenol, o-(p-bromophenylformimidoyl)-

CAS RN

886-34-0, 53565-63-2, 82306-72-7
Record name 2-[[(4-Bromophenyl)imino]methyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o-Cresol, alpha-(p-bromophenylimino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000886340
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name WLN: QR B1UNR DE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526319
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Cyclohexadien-1-one, 6-[[(4-bromophenyl)amino]methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00419774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[[(4-Bromophenyl)imino]methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601282790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALPHA-(4-BROMOPHENYLIMINO)-ORTHO-CRESOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(((4-Bromophenyl)imino)methyl)phenol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M9U8EX2WE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenol, o-(p-bromophenylformimidoyl)-
Reactant of Route 2
Reactant of Route 2
Phenol, o-(p-bromophenylformimidoyl)-
Reactant of Route 3
Reactant of Route 3
Phenol, o-(p-bromophenylformimidoyl)-
Reactant of Route 4
Reactant of Route 4
Phenol, o-(p-bromophenylformimidoyl)-
Reactant of Route 5
Reactant of Route 5
Phenol, o-(p-bromophenylformimidoyl)-
Reactant of Route 6
Phenol, o-(p-bromophenylformimidoyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.